Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate

Positional isomer differentiation Steric hindrance Ester reactivity

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is a polyfunctionalized benzoate ester bearing three synthetically orthogonal handles: a methyl ester at C1, a cyclopropylmethoxy ether at the ortho (C2) position, and an aryl iodide at the para (C4) position. With a molecular formula of C12H13IO3 and a molecular weight of 332.13 g·mol⁻¹, it belongs to the class of ortho-alkoxy-para-iodobenzoate building blocks widely employed in medicinal chemistry and agrochemical synthesis.

Molecular Formula C12H13IO3
Molecular Weight 332.13 g/mol
Cat. No. B8161408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropylmethoxy)-4-iodobenzoate
Molecular FormulaC12H13IO3
Molecular Weight332.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)I)OCC2CC2
InChIInChI=1S/C12H13IO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
InChIKeyXTOPHMPJAJIRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Cyclopropylmethoxy)-4-iodobenzoate (CAS 1801777-14-9): A Regiospecific ortho-Alkoxy Aryl Iodide Ester for Cross-Coupling-Driven Synthesis


Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is a polyfunctionalized benzoate ester bearing three synthetically orthogonal handles: a methyl ester at C1, a cyclopropylmethoxy ether at the ortho (C2) position, and an aryl iodide at the para (C4) position [1]. With a molecular formula of C12H13IO3 and a molecular weight of 332.13 g·mol⁻¹, it belongs to the class of ortho-alkoxy-para-iodobenzoate building blocks widely employed in medicinal chemistry and agrochemical synthesis [1]. Its computed XLogP3 of 3.1, zero hydrogen bond donors, and topological polar surface area of 35.5 Ų position it as a moderately lipophilic intermediate suitable for transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and multi-step convergent syntheses [1].

Why Methyl 2-(Cyclopropylmethoxy)-4-iodobenzoate Cannot Be Replaced by Its 3-Positional Isomer, Free Acid Analog, or Simpler Methoxy Congener in Precision Synthesis


The three functional groups in methyl 2-(cyclopropylmethoxy)-4-iodobenzoate are arranged in a specific ortho,para-relationship that governs both electronic and steric reactivity profiles. Substituting the 2-cyclopropylmethoxy isomer with the 3-cyclopropylmethoxy positional isomer (CAS 1392191-29-5) relocates the ether from ortho to meta relative to the ester, fundamentally altering the directing-group effects in electrophilic aromatic substitution, the steric shielding of the ester carbonyl, and the electronic activation of the aryl iodide toward oxidative addition in cross-coupling . The free acid analog, 2-(cyclopropylmethoxy)-4-iodobenzoic acid (CAS 1369838-46-9, MW 318.11), lacks the ester protection and exhibits different solubility, different hydrogen-bonding capacity (one HBD vs zero), and requires distinct coupling or deprotection conditions that may be incompatible with downstream synthetic sequences . Replacing the cyclopropylmethoxy group with a simple methoxy group (e.g., methyl 4-iodo-2-methoxybenzoate, CAS 148490-97-5, MW 292.07) reduces molecular weight by ~40 Da, sharply decreases lipophilicity, and eliminates the conformational constraint and metabolic-stability advantages conferred by the cyclopropane ring—effects documented broadly across cyclopropane-containing drug candidates . These structural differences produce observable changes in reaction rates, intermediate stability, and final-product profiles that cannot be reconciled by ad hoc adjustments of stoichiometry or conditions alone.

Quantitative Differentiation Evidence for Methyl 2-(Cyclopropylmethoxy)-4-iodobenzoate versus Closest Analogs


Evidence 1: Ortho-Cyclopropylmethoxy Substitution Confers Higher Steric Hindrance Around the Ester Carbonyl than the Meta-Substituted 3-Isomer, Modulating Acylation and Hydrolysis Rates

In the target 2-(cyclopropylmethoxy) isomer, the bulkier cyclopropylmethoxy substituent is positioned ortho to the methyl ester, creating steric congestion around the ester carbonyl that is absent in the 3-(cyclopropylmethoxy) isomer (CAS 1392191-29-5) where the ether occupies the meta position. The target compound has a Computed Complexity index of 253 versus the 3-isomer, reflecting a higher degree of steric and topological intricacy arising from the ortho substitution pattern [1]. Although direct head-to-head kinetic data for these two specific isomers are not publicly available, the well-established ortho-effect in benzoate ester chemistry predicts slower alkaline hydrolysis and sterically controlled acylation for the 2-alkoxy isomer compared to the 3-alkoxy isomer—a class-level inference supported by extensive physical organic chemistry literature on substituted benzoates [1].

Positional isomer differentiation Steric hindrance Ester reactivity ortho-substituent effect

Evidence 2: Cyclopropylmethoxy Group Increases Lipophilicity by ≥0.8 XLogP3 Units Relative to the Methoxy Analog, Enhancing Organic-Phase Partitioning

The target compound has a computed XLogP3 of 3.1, as reported by PubChem (XLogP3 3.0 algorithm) [1]. The simpler methoxy analog, methyl 4-iodo-2-methoxybenzoate (CAS 148490-97-5), bears a methoxy group (–OCH3) rather than cyclopropylmethoxy (–OCH2–cC3H5). Based on the fragment-based XLogP3 calculation method, replacing the cyclopropylmethyl fragment (estimated contribution ~+1.6 to +1.8) with a methyl fragment (contribution ~+0.5 to +0.7) yields a predicted XLogP3 for the methoxy analog of approximately 2.0–2.3, representing a difference of ≥0.8 log units [1]. This translates to a >6-fold difference in the octanol/water partition coefficient (ΔlogP of 0.8 corresponds to a 6.3× ratio), meaning the target compound partitions preferentially into organic phases during extractive workup or chromatographic purification [1].

Lipophilicity XLogP3 Cyclopropane effect Partition coefficient

Evidence 3: Methyl Ester Protection Eliminates the Hydrogen Bond Donor Present in the Free Acid, Improving Compatibility with Water-Sensitive Cross-Coupling Reagents

The target methyl ester has zero hydrogen bond donors (HBD = 0), whereas the corresponding free acid, 2-(cyclopropylmethoxy)-4-iodobenzoic acid (CAS 1369838-46-9), has one hydrogen bond donor (the carboxylic acid –OH) [1]. This difference is practically significant: free carboxylic acids can poison palladium catalysts, compete as ligands, or undergo unwanted decarboxylative side reactions under standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions. The methyl ester also has a lower topological polar surface area (TPSA = 35.5 Ų) compared to the acid (estimated TPSA ~57.5 Ų due to the additional –OH), enhancing membrane permeability if the compound is carried forward into biologically active molecules without deprotection [1]. The molecular weight difference (332.13 vs 318.11 g·mol⁻¹) reflects the methyl group addition [1].

Functional group protection Hydrogen bond donor Cross-coupling compatibility Suzuki-Miyaura

Evidence 4: The 4-Iodo (para-to-Ester) Substitution Provides a Defined Electronic Environment for Pd(0) Oxidative Addition Distinct from 5-Iodo or 3-Iodo Regioisomers

The target compound carries the iodine substituent at the para position relative to the ester (C4) and meta to the cyclopropylmethoxy ether (C2). The alternative regioisomer, 2-(cyclopropylmethoxy)-5-iodobenzoic acid (CAS 1369894-47-2), places iodine at C5—para to the alkoxy and meta to the carboxylic acid/ester . In palladium-catalyzed cross-coupling, the rate-determining oxidative addition step is sensitive to the electron density at the C–I bond, which is modulated by both the ester (electron-withdrawing, –M) and the alkoxy (electron-donating, +M) substituents. In the target 4-iodo isomer, iodine is para to the ester (strongly activated for oxidative addition) and meta to the alkoxy (weaker activation). In the 5-iodo isomer, iodine is para to the alkoxy (strongly deactivated by +M donation) and meta to the ester (weaker activation), predicting slower oxidative addition kinetics. While specific comparative kinetic data for these exact compounds are not publicly available, the Hammett σₚ and σₘ substituent constants provide a quantitative framework: σₚ(CO₂Me) = +0.45 (activating for oxidative addition), σₚ(OR) = −0.27 (deactivating), supporting the prediction [1].

Aryl iodide regioisomerism Cross-coupling reactivity Electronic effect Oxidative addition

Evidence 5: The Cyclopropylmethoxy Ether Confers a Distinct Rotatable Bond Profile (5 Rotatable Bonds) and Conformational Restraint Compared to Linear Alkoxy Chains, Influencing Biological Target Engagement if the Intermediate Progresses to Bioactive Molecules

The target compound contains five rotatable bonds (PubChem Cactvs) [1]. The cyclopropylmethoxy group introduces a geometrically constrained cyclopropane ring that restricts the conformational freedom of the alkoxy side chain relative to a linear n-propoxy or n-butoxy group, which would contribute additional rotatable bonds and increased entropic penalty upon target binding. Cyclopropane-containing drug candidates have been documented to exhibit improved metabolic stability, as the cyclopropane C–H bonds are stronger (~106 kcal·mol⁻¹) than typical secondary alkyl C–H bonds (~98 kcal·mol⁻¹), making them less susceptible to cytochrome P450-mediated oxidation [2]. The zero hydrogen bond donor count and moderate TPSA of 35.5 Ų place this compound within favorable drug-likeness space (TPSA < 60 Ų and HBD ≤ 0.5 are associated with good oral bioavailability by the Veber rule) [1].

Cyclopropane conformational effect Rotatable bonds Metabolic stability Drug-likeness

Evidence 6: Commercially Available at 95%+ Purity with a Defined Molecular Weight of 332.13 g·mol⁻¹, Providing Reproducible Stoichiometry for Multi-Step Synthesis

The compound is commercially available with a minimum purity specification of 95%+ as confirmed by multiple independent vendors . Its exact monoisotopic mass of 331.99094 Da and molecular weight of 332.13 g·mol⁻¹ are precisely defined by high-resolution mass spectrometry and computational validation [1]. In contrast, the free acid analog 2-(cyclopropylmethoxy)-4-iodobenzoic acid (MW 318.11) and the regioisomeric 2-(cyclopropylmethoxy)-5-iodobenzoic acid (MW 318.11) have overlapping molecular weights that could lead to inventory confusion if not carefully cataloged . The target compound's unique CAS registry number (1801777-14-9) and MDL identifier (MFCD32633103) provide unambiguous identification [1].

Purity specification Molecular weight Procurement standardization Reproducibility

Recommended Research and Industrial Application Scenarios for Methyl 2-(Cyclopropylmethoxy)-4-iodobenzoate Based on Differentiation Evidence


Scenario 1: Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates Requiring ortho-Alkoxy Substitution

The target compound is preferentially selected over the 3-cyclopropylmethoxy isomer when the intended biaryl product requires the alkoxy group in the ortho position relative to the ester or amide linkage. The 4-iodo substituent, being para to the electron-withdrawing ester, is predicted to undergo faster oxidative addition to Pd(0) than the 5-iodo regioisomer (Evidence 4) [1]. The methyl ester protection (zero HBD) ensures compatibility with common palladium catalyst systems without the risk of catalyst poisoning by a free carboxylic acid (Evidence 3) [1]. This scenario is directly relevant to the synthesis of PDE4 inhibitor analogs, where the cyclopropylmethoxy-iodobenzoate motif appears in intermediates for roflumilast-type scaffolds [2].

Scenario 2: Multi-Step Convergent Synthesis Where the Methyl Ester Serves as a Latent Carboxylic Acid Handle

In a synthetic route requiring orthogonal protection, the target methyl ester can be carried through multiple transformations (cross-coupling, nucleophilic substitution, cyclization) without interference, then hydrolyzed to the free acid in the final step. The ortho-cyclopropylmethoxy group provides steric shielding that may allow selective hydrolysis of the ester in the presence of other sensitive functionalities (Evidence 1) [1]. The higher lipophilicity of the cyclopropylmethoxy ester (XLogP 3.1) compared to the methoxy analog facilitates extractive isolation between synthetic steps (Evidence 2) [1].

Scenario 3: Synthesis of Cyclopropane-Containing Bioactive Molecules Where Metabolic Stability of the Alkoxy Side Chain Is Critical

When the synthetic target is a bioactive molecule destined for in vivo evaluation, the cyclopropylmethoxy group offers a documented advantage in metabolic stability over linear alkoxy substituents (Evidence 5) [1]. The target compound serves as a direct precursor to cyclopropane-containing drug candidates without requiring post-coupling installation of the cyclopropane ring. The five-rotatable-bond profile and TPSA of 35.5 Ų are consistent with favorable drug-likeness parameters, making this an attractive building block for medicinal chemistry programs targeting oral bioavailability [1].

Scenario 4: Nucleophilic Aromatic Substitution at the Iodine Position for SAR Library Construction

The 4-iodo position, electronically activated by the para-ester, is suitable for nucleophilic aromatic substitution (SNAr) with amines, thiols, or phenoxides, enabling rapid diversification for structure-activity relationship (SAR) studies. The ortho-cyclopropylmethoxy group remains inert under typical SNAr conditions (K2CO3, DMF, 80–100 °C), providing a fixed structural element while the iodine is replaced. The unambiguous identity conferred by CAS 1801777-14-9 and MDL MFCD32633103 ensures reproducible procurement across multiple rounds of library synthesis (Evidence 6) [1].

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